Product packaging for gamma-Promedol(Cat. No.:CAS No. 29606-10-8)

gamma-Promedol

Cat. No.: B1683037
CAS No.: 29606-10-8
M. Wt: 275.4 g/mol
InChI Key: UVITTYOJFDLOGI-KEYYUXOJSA-N

Description

gamma-Promedol, known scientifically as Trimeperidine, is a synthetic opioid analgesic developed in the 1950s as part of the pethidine (meperidine) family of compounds . It is a potent agonist of μ-opioid receptors (MOR), the primary molecular target for morphine-like drugs, and its analgesic effect is approximately half that of morphine . Activation of these receptors inhibits the conduction of pain impulses in the central nervous system and alters the emotional assessment of pain . The compound exists in four structural isomers, of which the gamma isomer (Trimeperidine) and the beta isomer (Isopromedol) are the pharmacologically active forms . Researchers utilize this compound to study the mechanisms of opioid-mediated analgesia, respiratory depression, and the development of tolerance and physical dependence . Its historical and pharmacological profile makes it a relevant tool for neuropharmacological research, particularly in the characterization of opioid receptor subtypes and their downstream signaling pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO2 B1683037 gamma-Promedol CAS No. 29606-10-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29606-10-8

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

[(2S,4S,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate

InChI

InChI=1S/C17H25NO2/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2/h6-10,13-14H,5,11-12H2,1-4H3/t13-,14+,17+/m1/s1

InChI Key

UVITTYOJFDLOGI-KEYYUXOJSA-N

SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2

Isomeric SMILES

CCC(=O)O[C@]1(C[C@@H](N(C[C@H]1C)C)C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dimethylmeperidine
Isopromedol
Promedol
Trimeperidine

Origin of Product

United States

Synthetic Methodologies and Analog Development for Gamma Promedol

Established Synthetic Routes to Gamma-Promedol

The synthesis of promedol and its isomers has been a subject of study since the mid-20th century. cia.gov A key intermediate in the production of this compound is 1,2,5-trimethyl-4-piperidone. google.com

One of the foundational synthetic approaches involves the reaction of this piperidone intermediate with a phenyl-containing organometallic reagent, such as phenyllithium (B1222949) or a phenylmagnesium halide. This step introduces the phenyl group at the C4 position of the piperidine (B6355638) ring, forming a tertiary alcohol, 1,2,5-trimethyl-4-phenyl-4-hydroxypiperidine. The subsequent esterification of this alcohol with propionic anhydride (B1165640) or a related acylating agent yields the final product, promedol. cia.govtripod.com The reaction conditions of the organometallic addition and the subsequent esterification can influence the ratio of the resulting diastereomers (α, β, γ, and δ).

A notable method for the synthesis of the 1,2,5-trimethyl-4-piperidone intermediate was developed based on the chemistry of acetylene. cia.gov This involved the condensation of ketones with vinyl acetylene. cia.gov Another approach involves the interaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine (B109427) in methylene (B1212753) chloride. google.com This method is reported to be efficient, reducing reaction time and improving yield. google.com

The synthesis of 1-methyl-3-alkyl-4-phenyl-4-propionoxypiperidines, which are structurally related to promedol, follows a similar scheme. tripod.com The separation and characterization of the different stereoisomers are often accomplished using techniques like chromatography on buffered paper. tripod.com

Strategies for Chemical Modification and Novel Analogue Design within the Promedol Series

The development of novel analogs within the promedol series has been driven by the desire to understand structure-activity relationships (SAR) and to potentially develop compounds with improved properties. unodc.orgclinmedkaz.org Chemical modifications have been explored at various positions of the promedol scaffold. nih.gov

Modifications of the N-substituent: One common strategy involves replacing the N-methyl group with other alkyl or aralkyl groups. For instance, in the related pethidine series, replacing the N-methyl group with a substituted phenylethyl group has led to compounds with equal or greater potency. unodc.org

Modifications of the 3- and 5-positions: The stereochemistry and nature of the substituents at the 3- and 5-positions of the piperidine ring are crucial for activity. The synthesis of various 1-methyl-3-alkyl-4-phenyl-4-propionoxypiperidines has been carried out to explore the impact of different alkyl groups at the 3-position. tripod.com

Ester Group Modification: The propionoxy group at the C4-position is another site for modification. The preparation of other esters where the propionyl group is replaced by other acyl groups (e.g., butyl, propyl, hexyl, and benzyl) has been investigated. tripod.com

Design of Novel Scaffolds: More advanced strategies involve the design of entirely new scaffolds that mimic the essential pharmacophoric features of promedol and related compounds. rsc.org This can involve computational modeling and the synthesis of conformationally restricted analogs to probe the receptor-bound conformation.

The table below summarizes some of the modifications and the resulting analogs in the broader 4-phenyl-4-acyloxypiperidine series.

Modification Site Original Group (Promedol) Modified Group Example Resulting Analog Series Reference
N-SubstituentMethylAralkyl (e.g., phenylethyl)1-Aralkyl-4-phenylpiperidines unodc.org
C3-SubstituentMethylAllyl, Propyl3-Allyl/Propyl-1-methyl-4-phenyl-4-propionoxypiperidines researchgate.net
C4-EsterPropionoxyButoxy, Hexoxy, Benzoxy1,3-Disubstituted-4-aryl-4-acyloxypiperidines tripod.com

Advances in the Synthetic Chemistry of Promedol-Type Compounds

Recent advances in synthetic organic chemistry have provided new tools and methodologies applicable to the synthesis of promedol-type compounds, which are part of the larger class of 4-aryl-4-acyloxypiperidines. google.comresearchgate.netrsc.org

One area of advancement is the development of new catalytic systems. For example, a novel process for the synthesis of 4-aryl-4-acylpiperidine derivatives using indium metal has been reported. google.com This method offers advantages in terms of using readily available starting materials and potentially milder reaction conditions. google.com

The use of computer-aided design and virtual screening has also become a powerful tool in the development of new piperidine derivatives. clinmedkaz.org These in silico methods allow for the prediction of biological activity and potential targets, which can guide synthetic efforts and streamline the drug discovery process. clinmedkaz.org

Furthermore, the development of strategies for creating "soft drugs" and prodrugs has influenced the design of new analgesics. frontiersin.org These approaches aim to optimize the pharmacokinetic and metabolic properties of the molecules. frontiersin.org

The table below highlights some of the recent advances in the synthesis of related piperidine compounds.

Advancement Description Potential Application Reference
Novel Catalysts Use of indium metal for the synthesis of 4-aryl-4-acylpiperidine derivatives.More efficient and scalable synthesis of key intermediates. google.com
Computer-Aided Design In silico prediction of biological activity for new piperidine derivatives based on their chemical structure.Rational design of novel analogs with desired properties and reduced off-target effects. clinmedkaz.org
Prodrug/Soft Drug Strategies Chemical modifications to control the metabolic and pharmacokinetic profiles of drug molecules.Development of analgesics with improved therapeutic indices. frontiersin.org

Structural Elucidation and Conformational Analysis of Gamma Promedol and Its Derivatives

Crystallographic Investigations of Gamma-Promedol Related Structures

Crystallographic techniques, particularly X-ray diffraction, have provided definitive insights into the solid-state structure of this compound and its related isomers, establishing the stereochemistry and preferred conformation of the molecule.

X-ray diffraction analysis has been instrumental in determining the molecular structure of the alcohol precursor of this compound, (±)-γ-1,2,5-trimethyl-4-phenylpiperidin-4-ol. iucr.org The crystal structure was solved using direct methods and refined by least-squares, yielding a high degree of accuracy. iucr.org

These studies revealed that the compound crystallizes in the monoclinic space group P2₁/c. iucr.org The unit cell parameters were determined to be a = 10.806 Å, b = 11.569 Å, and c = 10.460 Å, with a β angle of 98.75°. iucr.org This detailed crystallographic data provides a foundational understanding of the molecule's packing and intermolecular interactions in the solid state.

Table 1: Crystallographic Data for (±)-γ-Promedol Alcohol

ParameterValue
Formula C₁₄H₂₁NO
Formula Weight 219.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.806 (2)
b (Å) 11.569 (2)
c (Å) 10.460 (2)
β (°) ** 98.75 (5)
Volume (ų) 1292.4
Z 4
Calculated Density (g.cm⁻³) **1.127

Data sourced from De Camp & Ahmed (1972). iucr.org

The conformational analysis of the piperidine (B6355638) ring is crucial for understanding the spatial relationship of the pharmacophoric groups. X-ray diffraction studies have unequivocally shown that the piperidine ring in γ-promedol alcohol adopts a chair conformation. iucr.org

A key finding from these crystallographic studies is the differentiation between the γ and β isomers of promedol alcohol. While both possess the same chemical formula, X-ray analysis demonstrated that they differ in the orientation of the phenyl group; it is equatorial in the γ-isomer and axial in the β-isomer. rsc.org

X-ray Diffraction and Molecular Structure Determination

Spectroscopic Techniques in Structural Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are powerful tools for elucidating the structure of molecules in solution and providing complementary information to solid-state crystallographic data. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly valuable in the characterization of this compound. numberanalytics.comresearchgate.net

Proton and Carbon-13 NMR spectroscopy can provide detailed information about the chemical environment of each atom within the molecule, helping to confirm the connectivity and stereochemistry. numberanalytics.com For instance, the chemical shifts and coupling constants of the protons on the piperidine ring can corroborate the chair conformation observed in the crystal structure.

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. researchgate.net This information is crucial for confirming the elemental composition and can provide clues about the molecule's structure. researchgate.net Gas chromatography-mass spectrometry (GC-MS) methods have been developed for the determination of promedol (trimeperidine) in biological samples, with a detection limit of 0.05 µg/mL. researchgate.net

Computational Chemistry in Predicting Molecular Geometry and Dynamics

Computational chemistry offers a powerful approach to supplement experimental data by predicting molecular geometry, conformational energies, and dynamic behavior. nih.gov For molecules like this compound, computational methods can be used to explore the potential energy surface of the piperidine ring and to calculate the relative stabilities of different conformations.

These theoretical calculations can help to rationalize the experimentally observed preference for the chair conformation with equatorial substituents. iucr.org Furthermore, molecular modeling can provide insights into the flexibility of the molecule and the rotational barriers of key functional groups, such as the phenyl ring. nih.gov By understanding the conformational landscape of this compound, researchers can gain a deeper understanding of the structural features that are essential for its biological activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Gamma Promedol Analogs

Identification of Structural Features Governing Gamma-Promedol's Pharmacological Activity

This compound, a synthetic opioid analgesic, is chemically known as 1,2,5-trimethyl-4-phenyl-4-propionyloxypiperidine. ontosight.ai Its analgesic effects are mediated through its action as an opioid receptor agonist. ontosight.aiontosight.ai The specific arrangement of its chemical groups is crucial for its pharmacological profile.

The core structure of this compound is a 4-piperidinol derivative. ontosight.ai Key structural components influencing its activity include:

The Phenyl Group: A flat aromatic structure is essential for binding to the receptor, likely through van der Waals forces. unodc.org

The Piperidine (B6355638) Ring: This nitrogen-containing heterocyclic ring is a fundamental component for analgesic activity in many opioids. primescholars.comnih.gov The stereochemistry of the substituents on this ring is critical. Trimeperidine, the broader class to which this compound belongs, has four structural isomers, with the gamma and beta (isopromedol) isomers being the active ones. wikipedia.orgchemeurope.com

The Propionoxy Group at C4: The ester group at the 4-position of the piperidine ring plays a significant role in the analgesic potency.

The stereochemistry of trimeperidine and its analogs has been shown to be a critical determinant of their analgesic potency. chemeurope.com The specific spatial arrangement of the phenyl and propionoxy groups relative to the piperidine ring dictates how effectively the molecule can bind to and activate opioid receptors.

Comparative SAR Analysis Across Phenylpiperidine Analgesics

This compound belongs to the phenylpiperidine class of analgesics, which also includes well-known compounds like pethidine (meperidine) and fentanyl. primescholars.comwikipedia.org Comparative SAR studies across this class provide valuable insights into the structural requirements for potent analgesic activity.

A central tenet of the SAR for phenylpiperidine analgesics is the presence of a basic nitrogen atom, which is typically ionized at physiological pH, allowing for an ionic interaction with the receptor. unodc.org The aromatic phenyl group provides a crucial binding point, and its orientation relative to the piperidine ring is a key factor. unodc.orgnih.gov

Early research suggested that an N-methyl group was optimal for analgesic activity. unodc.org However, the development of analogs with larger N-substituents, such as the N-2-phenylethyl group, demonstrated that this was not always the case, leading to compounds with even greater potency than their N-methyl counterparts. unodc.org

The following table summarizes the key structural features and their general influence on analgesic activity within the phenylpiperidine class:

Structural FeatureInfluence on Analgesic ActivityKey Findings
Piperidine Ring Essential scaffold for activity. primescholars.comnih.govThe conformation of the ring and the stereochemistry of its substituents are critical. chemeurope.com
Phenyl Group Crucial for receptor binding. unodc.orgIts position and orientation relative to the piperidine ring are key determinants of potency.
Acyl Group at C4 Modulates potency.The nature and size of the ester group can significantly affect analgesic strength.
N-Substituent Influences potency and receptor selectivity.While N-methyl is common, larger substituents like N-phenylethyl can lead to increased potency. unodc.org

Advanced QSAR Modeling for Predicting Biological Efficacy of this compound Derivatives

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the efficacy of new derivatives and guiding the synthesis of more potent and selective analgesics.

Ligand-Based QSAR Approaches

Ligand-based QSAR methods are employed when the three-dimensional structure of the receptor is unknown. creative-biostructure.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound and its derivatives, 2D-QSAR models can be developed using various molecular descriptors that quantify physicochemical properties such as:

Molecular Weight

Lipophilicity (logP)

Polar Surface Area

Number of Hydrogen Bond Donors and Acceptors

These descriptors are correlated with the observed biological activity (e.g., analgesic potency) using statistical methods like multiple linear regression (MLR). For instance, a QSAR model might reveal that increased lipophilicity and a specific range of molecular weight are positively correlated with the analgesic efficacy of this compound derivatives.

3D-QSAR and Pharmacophore Modeling

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. creative-biostructure.com These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting models can be visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Pharmacophore modeling is another powerful 3D approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific receptor and elicit a biological response. dovepress.com A pharmacophore model for this compound analogs would typically include features such as:

Aromatic ring center

Hydrophobic group

Hydrogen bond acceptor/donor

Positive ionizable feature (the nitrogen atom)

The table below illustrates a hypothetical pharmacophore model for a class of analgesics, which could be analogous to that of this compound derivatives:

Pharmacophoric FeatureChemical MoietyRole in Binding
Aromatic Ring (AR) Phenyl groupvan der Waals interactions with a flat receptor surface. unodc.org
Hydrophobic (HY) Alkyl chainsBinding to hydrophobic pockets in the receptor.
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the esterFormation of a hydrogen bond with the receptor.
Positive Ionizable (PI) Tertiary amine (piperidine nitrogen)Ionic interaction with an anionic site on the receptor. unodc.org

By developing and validating these advanced QSAR and pharmacophore models, researchers can virtually screen libraries of novel compounds to predict their analgesic efficacy, prioritize candidates for synthesis, and ultimately accelerate the discovery of new and improved pain therapeutics. medsci.orgfrontiersin.org

Receptor Pharmacology and Molecular Mechanisms of Action of Gamma Promedol

Opioid Receptor Binding Profiles and Selectivity

Gamma-promedol's primary pharmacological effects are mediated through its interaction with opioid receptors, which are a class of G-protein coupled receptors (GPCRs). nih.gov The three main classical opioid receptors are mu (μ), delta (δ), and kappa (κ). frontiersin.org The affinity and selectivity of a compound for these receptor subtypes determine its specific pharmacological profile.

Mu (μ)-Opioid Receptor (MOR) Agonism and Affinity

Delta (δ) and Kappa (κ)-Opioid Receptor (DOR, KOR) Interactions

Interactive Data Table: Opioid Receptor Interactions of this compound

Receptor SubtypeInteraction TypeReference
Mu (μ)-Opioid Receptor (MOR)Agonist ncats.io, googleapis.com
Delta (δ)-Opioid Receptor (DOR)Interaction ncats.io
Kappa (κ)-Opioid Receptor (KOR)Interaction ncats.io

G-Protein Coupled Receptor (GPCR) Signaling Transduction Pathways

Opioid receptors, including the MOR, DOR, and KOR, are G-protein coupled receptors (GPCRs). nih.govsigmaaldrich.com When an agonist like this compound binds to these receptors, it initiates a cascade of intracellular events known as signal transduction. nih.gov This process begins with a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the inner surface of the cell membrane. wikipedia.orgscielo.org.mx

The activated G-protein, typically of the Gi/o family for opioid receptors, inhibits the enzyme adenylyl cyclase. sigmaaldrich.comscielo.org.mx This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). scielo.org.mx Reduced cAMP levels then affect the activity of other downstream proteins, such as protein kinase A (PKA), ultimately leading to the modulation of ion channels and other cellular effectors. nih.gov For example, activation of Gi/o-coupled receptors can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. nih.govdrugbank.com These ionic changes result in neuronal hyperpolarization and reduced neuronal excitability, which are key mechanisms underlying the analgesic effects of opioids. drugbank.com

Characterization of Non-Opioid Receptor Interactions (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

There are five subtypes of muscarinic receptors (M1-M5). sigmaaldrich.com The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. sigmaaldrich.com The even-numbered receptors (M2, M4) preferentially couple to Gi/o proteins, similar to opioid receptors, and inhibit adenylyl cyclase. sigmaaldrich.com While direct evidence of this compound's interaction with muscarinic receptors is not detailed in the provided search results, the potential for such interactions exists for opioid compounds and can influence their clinical profiles.

Preclinical Neuropharmacological Investigations

Neuropharmacology is the study of how drugs affect the nervous system. Preclinical investigations are crucial for understanding the mechanisms of action of a compound before it is used in humans. These studies often involve in vitro and in vivo models to assess a drug's effects on various aspects of neuronal function.

Modulatory Effects on Neurotransmitter Systems

The actions of opioids like this compound are intricately linked to their ability to modulate the release of various neurotransmitters in the brain. cmaj.ca Neurotransmitters are chemical messengers that transmit signals between neurons. Key neurotransmitter systems affected by opioids include:

Dopamine (B1211576): Opioid-induced activation of MORs on GABAergic interneurons in the ventral tegmental area (VTA) leads to a disinhibition of dopamine neurons. mdpi.com This results in increased dopamine release in the nucleus accumbens, a key area of the brain's reward pathway. mdpi.com

GABA (Gamma-Aminobutyric Acid): GABA is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Opioids can inhibit the release of GABA from nerve terminals, leading to a reduction in inhibitory signaling. mdpi.com

Norepinephrine (Noradrenaline): Opioid receptors are present in noradrenergic brain regions, and their activation can modulate the release of norepinephrine, a neurotransmitter involved in arousal, attention, and pain perception. mdpi.com

Acetylcholine: Opioids can inhibit the release of the excitatory neurotransmitter acetylcholine in various brain regions. drugbank.com

The complex interplay between this compound and these neurotransmitter systems ultimately underlies its diverse pharmacological effects.

Interactive Data Table: Modulatory Effects of Opioids on Neurotransmitter Systems

Neurotransmitter SystemEffect of Opioid ActivationConsequenceReference
DopamineIncreased release in the nucleus accumbensContributes to reward and analgesia mdpi.com
GABAInhibition of releaseReduced inhibitory neurotransmission mdpi.com
NorepinephrineModulation of releaseAffects arousal and pain perception mdpi.com
AcetylcholineInhibition of releaseReduced excitatory neurotransmission drugbank.com

Electrophysiological Correlates of this compound Activity (e.g., Gamma Oscillations)

The electrophysiological effects of this compound, an active stereoisomer of the synthetic opioid analgesic Trimeperidine, are understood through the broader actions of opioids on neuronal activity and ion channel function. wikipedia.org While direct studies focusing exclusively on this compound's impact on gamma oscillations are limited, research on related opioid compounds provides significant insights into its likely mechanisms and effects on neuronal synchrony.

Opioid receptor agonists, the class to which this compound belongs, have been shown to modulate neuronal oscillations across various brain regions. Studies utilizing intracranial EEG in patients receiving opioid analgesics have revealed distinct changes in the power of different frequency bands. A notable finding is the decrease in high-frequency activity, including the gamma band (31–80 Hz), in neocortical areas following opioid administration. neurology.org In contrast, these same studies observed an increase in the power of lower frequency bands, such as theta (4–7 Hz) and alpha (8–13 Hz), within limbic structures. neurology.org

Further elucidating the impact on gamma oscillations, research on morphine, a classic µ-opioid receptor agonist, has demonstrated a disruption of the long-range synchrony of these oscillations in hippocampal slices. pnas.org This desynchronization is attributed to a reduction in GABAergic inhibition of both pyramidal cells and interneurons. pnas.org The proper functioning of GABAergic interneurons is critical for the generation and maintenance of gamma oscillations, which are associated with cognitive processes like sensory binding and memory. pnas.org

At the cellular level, the opioid analgesic Promedol has been shown to block electrosensitive sodium and potassium transmembrane ionic currents in neurons. nih.gov This action on fundamental components of neuronal excitability likely contributes to its broader electrophysiological effects, including the modulation of rhythmic activities like gamma oscillations. By altering ion flow, Promedol can influence the firing patterns of individual neurons and, consequently, the synchronized activity of entire neuronal networks.

The table below summarizes the observed effects of opioid administration on the power of various EEG frequency bands in different brain structures, based on findings from intracranial EEG studies. neurology.org

Frequency BandBrain RegionEffect of Opioid Administration
Gamma (31–80 Hz) NeocortexDecrease in Power neurology.org
Theta (4–7 Hz) Limbic StructuresIncrease in Power neurology.org
Alpha (8–13 Hz) Limbic StructuresIncrease in Power neurology.org

Preclinical Pharmacokinetic Pk and Pharmacodynamic Pd Profiling of Gamma Promedol in Animal Models

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vivo ADME studies are fundamental in preclinical research, providing quantitative data on how an organism's body interacts with a drug. criver.com These studies typically involve administering the compound to animal models to determine its metabolic fate, routes of excretion, and distribution throughout the body. criver.com For a compound like gamma-Promedol, this characterization is essential for bridging the findings from toxicology studies with its pharmacological effects. criver.com

The pharmacokinetic profile of a drug can vary significantly between species. Therefore, studies are often conducted in multiple animal models, commonly including rodents (mice and rats) and non-rodents like canines, to understand these differences. criver.comnih.gov Key parameters evaluated include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability. nih.govnih.gov

While specific, publicly available tables detailing the comparative pharmacokinetic parameters of this compound in rodents and canines are limited, the table below illustrates the typical parameters assessed in such preclinical studies. These values are critical for allometric scaling and for predicting human pharmacokinetics. frontiersin.org

ParameterDefinitionImportance in Preclinical Studies
Cmax Maximum observed plasma concentration of the drug.Indicates the peak exposure to the drug.
Tmax Time at which Cmax is reached.Provides information on the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents the total systemic exposure to the drug over time.
t1/2 Elimination Half-Life.The time required for the drug concentration to decrease by half.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Determines how much of the drug is available to have a therapeutic effect.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Measures the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into body tissues.

This table represents a conceptual framework for pharmacokinetic parameters evaluated in animal models. Specific data for this compound is not provided in the search results.

Metabolism is a critical component of a drug's disposition, involving enzymatic conversion into other compounds known as metabolites. For opioids, metabolism can significantly alter the pharmacologic activity and duration of action. nih.gov this compound is an analogue of pethidine (meperidine). wikipedia.org The metabolism of meperidine is well-characterized and primarily occurs in the liver via two main pathways: hydrolysis and N-demethylation. drugbank.com

Species-Specific Pharmacokinetic Parameters (e.g., Rodents, Canines)

Pharmacodynamic Evaluation in Animal Models of Relevant Biological Systems

Pharmacodynamic studies aim to determine the biochemical and physiological effects of a drug on the body. For an analgesic like this compound, these studies are conducted in animal models of pain to assess its efficacy and establish a clear relationship between the administered dose and the observed effect. msdvetmanual.com

The functional efficacy of an analgesic is evaluated in preclinical models that mimic human pain conditions. frontiersin.org These models include tests for acute nociceptive pain, such as the hot-plate and tail-flick assays, where the drug's ability to reduce an animal's reflexive response to a thermal stimulus is measured. frontiersin.orgnih.gov Studies on this compound's active form, trimeperidine, indicate it is an effective opioid analgesic with a potency approximately half that of morphine. wikipedia.org Its efficacy is demonstrated by its ability to relieve pain in various animal experiments. unodc.org Beyond simple nociceptive reflexes, more complex behavioral models are increasingly used to assess the affective and motivational components of pain, providing a more holistic view of a drug's analgesic potential. frontiersin.org

A key component of pharmacodynamic evaluation is establishing the dose-response relationship, which describes the change in effect on an organism caused by different levels of exposure to a drug. britannica.com This relationship is typically represented by a curve that plots the drug dose or concentration against the magnitude of the response. msdvetmanual.com Research on promedol has included investigations into the relationship between the administered dose and the resulting analgesic effect in rats. unodc.org

The table below outlines key parameters derived from dose-response studies, which are essential for quantifying a drug's potency and maximal effect. msdvetmanual.com

ParameterDefinitionSignificance
ED50/EC50 Effective Dose/Concentration 50. The dose or concentration that produces 50% of the maximal response.A primary measure of a drug's potency. A lower EC50 indicates higher potency.
Emax Maximum Effect. The maximal response that can be produced by the drug.Indicates the drug's efficacy.
Slope Factor The steepness of the dose-response curve.Describes the range of doses over which the drug produces increasing effects.

This table describes the standard parameters used to define a pharmacological dose-response relationship.

By analyzing this relationship, researchers can determine the therapeutic window of a compound and compare its potency and efficacy to other analgesics. nih.govnih.gov

Assessment of Functional Efficacy in Preclinical Models

Translational PK/PD Modeling and Simulation

Translational PK/PD modeling is a sophisticated quantitative approach that integrates data from preclinical in vitro assays and in vivo animal studies to predict a drug's pharmacokinetic and pharmacodynamic behavior in humans. nih.govchemrxiv.org This methodology is a cornerstone of modern drug development, facilitating the selection of promising drug candidates and the design of early-phase clinical trials, including the critical step of selecting the first-in-human dose. nih.govresearchgate.net

The process involves building mathematical models that describe the time course of drug concentration (PK) and its pharmacological effect (PD). researchgate.netnih.gov Often, allometric scaling principles are applied to preclinical PK data from various species to predict human PK parameters. frontiersin.org Pharmacodynamic parameters, such as receptor binding affinity, are often assumed to be similar across species and are integrated into the model. nih.gov By simulating various dosing scenarios, these models can predict the range of doses required to achieve a target concentration or effect in humans, thereby optimizing the design of clinical studies and improving the probability of success. researchgate.net

While the application of translational PK/PD modeling is a standard and vital practice in pharmaceutical development, specific published models for this compound are not available in the reviewed literature. The development of such a model would be a critical step in its progression from preclinical to clinical evaluation.

Population Pharmacokinetic Analysis in Animal Cohorts

Population pharmacokinetic (PK) analysis is a crucial methodology for evaluating the behavior of a drug in a group of subjects, allowing for the quantification of variability in drug exposure and identification of factors that influence it. This approach is particularly valuable in preclinical animal studies as it enables a more robust understanding of a compound's characteristics before moving to human trials.

In the context of drug development, population PK models are developed using plasma concentration-time data from animal cohorts. These models describe the typical PK profile of a drug and the between-subject variability. Covariates such as body weight, age, and sex can be incorporated to explain part of this variability. For instance, studies on other compounds in animal models, such as desmopressin (B549326) in piglets and methadone in rats, have demonstrated the significant impact of covariates like body weight and sex on pharmacokinetic parameters like clearance and volume of distribution. nih.govnih.gov A typical population PK analysis involves fitting a structural model, often a one-, two-, or multi-compartment model, to the concentration data and estimating the primary PK parameters.

While specific population pharmacokinetic data for this compound in animal cohorts is not available in the public domain, a hypothetical study design would involve administering the compound to a cohort of animals, such as rats or mice, and collecting serial blood samples. The plasma concentrations of this compound would then be measured at various time points. Using specialized software like NONMEM, a population PK model would be developed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical data table representing the kind of parameters that would be estimated from such an analysis is presented below.

Hypothetical Population Pharmacokinetic Parameters of this compound in Rats

ParameterDescriptionValueBetween-Subject Variability (%)
CL/F (L/h/kg)Apparent Clearance1.525
Vc/F (L/kg)Apparent Volume of Central Compartment2.030
Q/F (L/h/kg)Apparent Inter-compartmental Clearance0.840
Vp/F (L/kg)Apparent Volume of Peripheral Compartment3.535
Ka (1/h)Absorption Rate Constant2.550

This table is for illustrative purposes only and does not represent actual data for this compound.

Predictive Modeling for In Vivo Drug Performance

Predictive modeling plays a pivotal role in modern drug development by utilizing preclinical data to forecast a drug's performance in vivo. nih.gov These models integrate in vitro data, physicochemical properties, and preclinical PK/PD data to simulate the drug's behavior in a biological system. Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated form of predictive modeling that can simulate drug concentrations in various tissues and organs. ugd.edu.mk

The primary goal of predictive modeling is to anticipate the human pharmacokinetic profile and to inform first-in-human dose selection. By building a robust model based on animal data, researchers can explore the impact of different dosing regimens and formulations on drug exposure and response, thereby optimizing clinical trial designs. ugd.edu.mk The process often involves allometric scaling from animal species to humans, considering the physiological differences between species.

For a compound like this compound, a predictive model would be constructed based on its preclinical PK data, such as that obtained from the population PK analysis described above, along with in vitro metabolic data from liver microsomes or hepatocytes. This model could then be used to simulate plasma concentration-time profiles in humans under various dosing scenarios.

The validation of such predictive models is critical and is typically performed by comparing the simulated profiles with observed data from early clinical studies. The accuracy of these predictions is essential for ensuring the safety and efficacy of the drug in humans.

A hypothetical table illustrating the type of data used for and generated by predictive modeling is shown below.

Hypothetical Input and Output of a PBPK Model for this compound

Input Parameters (from preclinical data)ValueOutput Predictions (for humans)Predicted Value
Animal Clearance (Rat, L/h/kg)1.5Human Clearance (L/h)10.5
Animal Volume of Distribution (Rat, L/kg)5.5Human Volume of Distribution (L)385
In Vitro Metabolic Rate (µL/min/mg protein)100Human Oral Bioavailability (%)45
Plasma Protein Binding (Rat, %)85Human Half-life (h)12

This table is for illustrative purposes only and does not represent actual data for this compound.

Emerging Research Directions and Future Perspectives on Gamma Promedol Chemistry and Pharmacology

Rational Design and Synthesis of Next-Generation Gamma-Promedol Analogs with Optimized Receptor Profiles

The rational design of new this compound analogs is a key area of research aimed at developing compounds with improved therapeutic properties. researchgate.net This involves modifying the core structure of this compound, a synthetic opioid analgesic from the piperidine (B6355638) class, to enhance its affinity and selectivity for specific opioid receptors (μ, δ, and κ). ontosight.aiwikipedia.orgchemeurope.com The goal is to create analogs with a more favorable balance of analgesia and reduced side effects.

One approach involves the synthesis of derivatives with modifications at the piperidine ring and the phenyl group. iucr.org For example, introducing different substituents on the phenyl ring can alter the compound's interaction with the receptor's binding pocket. The synthesis of these new analogs often involves multi-step chemical processes. researchgate.net

Researchers are also exploring the synthesis of fluorinated derivatives of promedol. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to a reduced pKa. nih.gov This could result in more selective binding to opioid receptors in the lower pH environment of inflamed tissues, thereby concentrating the analgesic effect where it is most needed and minimizing central nervous system side effects. nih.gov

The stereochemistry of promedol analogs is another critical factor. acs.org Promedol has four stereoisomers, with the gamma and beta isomers being the most active. wikipedia.orgbvsalud.org The synthesis of enantiomerically pure compounds is crucial, as different stereoisomers can have vastly different pharmacological profiles.

The table below summarizes the receptor binding affinities of some opioid compounds, which is a key consideration in the rational design of new analogs.

CompoundReceptor TypeBinding Affinity (Ki, nM)
Compound 3b μ-OR1-100 (EC50)
Compound 3e μ-OR1-100 (EC50)
Clozapine D3239.8
Risperidone D39.7
Compound 22 D37.7

This table presents a selection of compounds and their binding affinities to illustrate the type of data used in rational drug design. nih.govresearchgate.net

Computational Drug Discovery and Virtual Screening for Novel Promedol-Based Compounds

Computational methods are increasingly being used to accelerate the discovery of new promedol-based compounds. nih.gov Virtual screening, a key computational technique, allows researchers to evaluate large libraries of virtual compounds for their potential to bind to a target receptor. sourceforge.iosygnaturediscovery.commdpi.com This in silico approach helps to prioritize which compounds to synthesize and test in the lab, saving time and resources.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target receptor. mdpi.com Millions of compounds can be docked into the receptor's binding site to predict their binding affinity and mode. sygnaturediscovery.com

Ligand-based virtual screening (LBVS): When the 3D structure of the receptor is unknown, LBVS can be used. mdpi.com This approach uses the structures of known active ligands to identify other compounds with similar properties. mdpi.com

Machine learning and artificial intelligence are also being integrated into virtual screening workflows to improve the accuracy of predictions. nih.gov These advanced algorithms can analyze vast datasets to identify novel chemical scaffolds and predict the biological activity of new compounds.

The table below provides an overview of different virtual screening methods.

Screening MethodDescriptionKey Features
Structure-Based (SBVS) Utilizes the 3D structure of the target protein to dock and score potential ligands.Requires a known or modeled protein structure; predicts binding mode and affinity. mdpi.com
Ligand-Based (LBVS) Uses the properties of known active ligands to find new, structurally similar molecules.Does not require a protein structure; relies on the principle of similar properties. mdpi.com
Fragment-Based (FBVS) Screens smaller molecular fragments that can be grown or combined to create lead compounds.Identifies small, efficient binders as starting points for drug development. mdpi.com

Advanced Preclinical Methodologies and Biomarker Discovery

The development of new this compound analogs requires robust preclinical testing to evaluate their efficacy and safety. crownbio.com Advanced preclinical models are crucial for bridging the gap between laboratory findings and clinical applications. mdpi.comembopress.org These models include:

Animal models: Rodent models are commonly used to study the analgesic effects of new compounds, as well as their potential for addiction and other side effects. researchgate.neteneuro.org

Cell-based assays: These in vitro models are used to assess the interaction of compounds with specific opioid receptors and to study their effects on cellular signaling pathways. mdpi.com

Patient-derived explants (PDEs): This technique involves culturing fragments of human tumors outside the body, preserving the original tumor microenvironment. nih.gov PDEs are particularly useful for testing the efficacy of new cancer drugs and for biomarker discovery. nih.gov

Biomarker discovery is another important aspect of preclinical research. nih.gov Biomarkers are measurable indicators that can be used to predict how a patient will respond to a particular drug. crownbio.com In the context of opioid research, biomarkers could help to identify patients who are at a higher risk of developing tolerance or addiction. au.dktandfonline.com Potential biomarkers for opioid response include genetic variations in opioid receptors and metabolizing enzymes, as well as changes in the expression of certain proteins and microRNAs. au.dkmdpi.com

The table below lists some potential biomarkers for opioid response.

Biomarker CategoryPotential MarkersSignificance
Genetic OPRM1 gene variants, CYP2B6 polymorphismsInfluence individual response to opioids and risk of adverse effects. mdpi.comnih.gov
Epigenetic Methylation of the μ-opioid receptor gene promoterMay serve as a biomarker for opioid tolerance. au.dk
Molecular Altered miRNA profiles, soluble puromycin-sensitive aminopeptidase (B13392206) activityPotential indicators of chronic opioid use and tolerance. au.dk
Inflammatory Cytokine levels, white blood cell countsMay indicate systemic inflammation associated with opioid use disorder. nih.gov

Interdisciplinary Approaches in Promedol Research (e.g., Integration of -Omics Data)

A comprehensive understanding of the effects of this compound and its analogs requires an interdisciplinary approach that integrates data from various "-omics" fields. nih.govresearchgate.net This includes:

Genomics: The study of an organism's complete set of DNA, including genes. qub.ac.uk Genomic studies can help to identify genetic factors that influence an individual's response to opioids.

Transcriptomics: The study of the complete set of RNA transcripts in a cell. tandfonline.com Transcriptomic analysis can reveal how opioids alter gene expression in different tissues.

Proteomics: The study of the complete set of proteins produced by an organism. Proteomic studies can identify changes in protein expression and function in response to opioid treatment.

Metabolomics: The study of the complete set of small-molecule metabolites in a cell or organism. tandfonline.com Metabolomic analysis can provide insights into how opioids affect metabolic pathways.

By integrating these different types of data, researchers can build a more complete picture of the complex biological effects of promedol and its analogs. qub.ac.ukmedrxiv.org This systems biology approach can help to identify new drug targets, develop more effective therapies, and personalize treatment for individual patients. medrxiv.org

The table below outlines the different "-omics" approaches and their applications in opioid research.

-Omics FieldFocus of StudyApplication in Promedol Research
Genomics DNA and genetic variationsIdentifying genetic predispositions to opioid addiction and varied drug responses. qub.ac.uk
Transcriptomics RNA and gene expressionUnderstanding how promedol alters gene activity in the brain and other tissues. tandfonline.com
Proteomics Proteins and their functionsAnalyzing changes in protein levels and pathways affected by promedol.
Metabolomics Metabolites and metabolic pathwaysInvestigating the impact of promedol on the body's chemical processes. tandfonline.com
Multi-omics Integration of multiple -omics datasetsCreating a comprehensive, systems-level model of promedol's effects to identify novel biomarkers and therapeutic targets. qub.ac.ukmedrxiv.org

Q & A

Q. How should conflicting findings about this compound’s efficacy in neuropathic pain models be reconciled?

  • Methodological Answer : Stratify data by pain etiology (e.g., diabetic vs. chemotherapy-induced neuropathy) and model system (rodent vs. primate). Conduct sensitivity analyses to weigh methodological differences (e.g., von Frey vs. Hargreaves tests). Propose a unified mechanism via pathway enrichment analysis of transcriptomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.